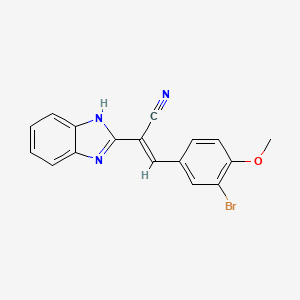
octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 2-F-Quin, and it has been found to have a wide range of applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of DNA topoisomerase II. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is its potent antitumor activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate. One of the most promising directions is the development of this compound as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations. Finally, research is needed to optimize the synthesis process of this compound to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is a complex process that involves several steps. The first step involves the reaction of 2-fluoroaniline with ethyl chloroformate to form 2-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline to produce the final product, Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate.
Applications De Recherche Scientifique
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate has been found to have a wide range of applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-7-1-2-8-15(14)19-17(21)22-12-13-6-5-11-20-10-4-3-9-16(13)20/h1-2,7-8,13,16H,3-6,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUQKDBHLZZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-phenyl)-carbamic acid octahydro-quinolizin-1-ylmethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)
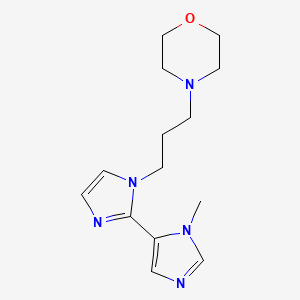
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)
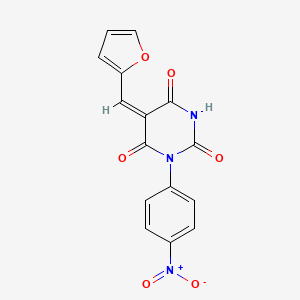
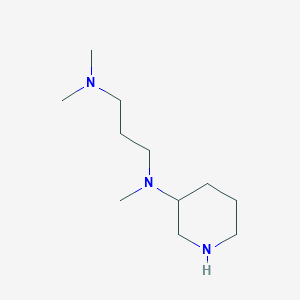
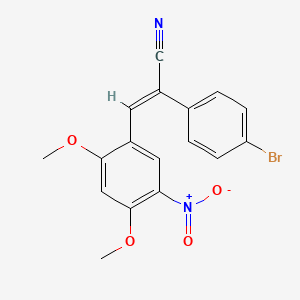
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
